2-(4-(Aminomethyl)phenoxy)-N,N-dimethylethanamine dihydrochloride 2-(4-(Aminomethyl)phenoxy)-N,N-dimethylethanamine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17538072
InChI: InChI=1S/C11H18N2O.2ClH/c1-13(2)7-8-14-11-5-3-10(9-12)4-6-11;;/h3-6H,7-9,12H2,1-2H3;2*1H
SMILES:
Molecular Formula: C11H20Cl2N2O
Molecular Weight: 267.19 g/mol

2-(4-(Aminomethyl)phenoxy)-N,N-dimethylethanamine dihydrochloride

CAS No.:

Cat. No.: VC17538072

Molecular Formula: C11H20Cl2N2O

Molecular Weight: 267.19 g/mol

* For research use only. Not for human or veterinary use.

2-(4-(Aminomethyl)phenoxy)-N,N-dimethylethanamine dihydrochloride -

Specification

Molecular Formula C11H20Cl2N2O
Molecular Weight 267.19 g/mol
IUPAC Name 2-[4-(aminomethyl)phenoxy]-N,N-dimethylethanamine;dihydrochloride
Standard InChI InChI=1S/C11H18N2O.2ClH/c1-13(2)7-8-14-11-5-3-10(9-12)4-6-11;;/h3-6H,7-9,12H2,1-2H3;2*1H
Standard InChI Key NKCDRMKVSVFCND-UHFFFAOYSA-N
Canonical SMILES CN(C)CCOC1=CC=C(C=C1)CN.Cl.Cl

Introduction

Chemical Identification and Structural Properties

Nomenclature and Identifiers

The compound is systematically named 2-(4-(Aminomethyl)phenoxy)-N,N-dimethylethanamine dihydrochloride, reflecting its molecular structure: a phenoxy group substituted with an aminomethyl moiety at the para position, linked to a dimethylaminoethylamine backbone, and stabilized as a dihydrochloride salt. Key identifiers include:

  • CAS Number: 2007920-73-0 (dihydrochloride form)

  • CAS Number (Free Base): 20059-73-8

  • Molecular Formula: C11H20Cl2N2O\text{C}_{11}\text{H}_{20}\text{Cl}_2\text{N}_2\text{O} (dihydrochloride)

  • Molecular Weight: 267.1953 g/mol (dihydrochloride)

  • IUPAC Name: 2-[4-(aminomethyl)phenoxy]-N,N-dimethylethanamine dihydrochloride

  • Synonyms: 4-[2-(Dimethylamino)ethoxy]benzylamine dihydrochloride, SCHEMBL5803566

The free base form (without hydrochloride salts) has the formula C11H18N2O\text{C}_{11}\text{H}_{18}\text{N}_2\text{O} and a molecular weight of 194.27 g/mol .

Structural Features

The compound’s structure comprises:

  • A phenoxy ring with an aminomethyl (-CH2_2NH2_2) substituent at the para position.

  • A dimethylaminoethyl group (-N(CH3_3)2_2-CH2_2-O-) linked to the phenoxy oxygen.

  • Two hydrochloride counterions stabilizing the amine groups .

The InChI Key OC1=CC=C(CC@HCN)C=C1.[H]Cl.[H]Cl confirms the stereochemistry and salt formation.

Physical and Chemical Properties

Physicochemical Data

Key properties of the dihydrochloride form include:

PropertyValueSource
Purity95%
Density1.021 g/cm3^3 (free base)
Boiling Point304.9°C (free base)
Storage ConditionsInert atmosphere, Room Temperature

The free base has a boiling point of 304.9°C and a density of 1.021 g/cm3^3 , while the dihydrochloride’s solubility and melting point remain unspecified in available literature.

Spectroscopic Data

  • SMILES Notation: CN(C)CCOC1=CC=C(C=C1)CN

  • InChI: InChI=1S/C11H18N2O/c1-13(2)7-8-14-11-5-3-10(9-12)4-6-11/h3-6H,7-9,12H2,1-2H3

Synthesis and Manufacturing

Synthetic Routes

While detailed protocols are proprietary, the synthesis likely involves:

  • Alkylation of phenol derivatives to introduce the dimethylaminoethyl group.

  • Aminomethylation of the phenoxy ring via Mannich reaction or reductive amination.

  • Salt formation with hydrochloric acid to yield the dihydrochloride .

Techniques such as column chromatography and recrystallization are employed for purification.

Pharmacological Profile

Mechanism of Action

The compound’s dimethylamino and phenoxy groups suggest interactions with biological targets such as:

  • G protein-coupled receptors (GPCRs): Modulating signaling pathways.

  • Enzymes: Inhibiting or activating catalytic sites via hydrogen bonding.

Preliminary studies indicate potential antimicrobial and anticancer activities, though specific targets remain unvalidated.

Research Applications

  • Medicinal Chemistry: Serves as a scaffold for drug candidates targeting neurological and metabolic disorders.

  • Chemical Biology: Used to probe enzyme-substrate interactions due to its fluorescent properties (hypothetical).

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